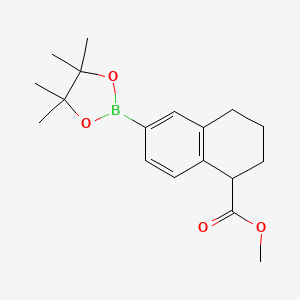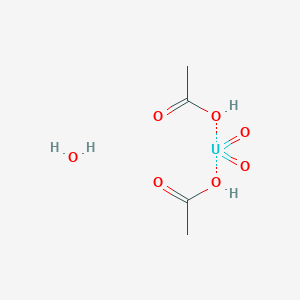
Uranyl Acetate, Dihydrate, Reagent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranyl acetate dihydrate is a coordination polymer with the chemical formula UO₂(CH₃CO₂)₂·2H₂O. It appears as yellow-green crystals and is known for its use in various laboratory tests. This compound is both chemically toxic and mildly radioactive, making it essential to handle with care .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uranyl acetate dihydrate can be synthesized by reacting uranium dioxide (UO₂) with acetic acid (CH₃COOH) in the presence of water. The reaction typically involves dissolving uranium dioxide in acetic acid, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: Industrial production of uranyl acetate dihydrate involves similar steps but on a larger scale. The process includes the careful handling of uranium compounds and ensuring the purity of the final product through multiple crystallization steps .
Chemical Reactions Analysis
Types of Reactions: Uranyl acetate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state uranium compounds.
Substitution: The acetate ligands can be substituted with other ligands, forming different uranyl complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as hydrogen gas (H₂) or zinc (Zn) in acidic conditions.
Substitution: Various carboxylic acids (e.g., formic acid, butyric acid) can be used to substitute the acetate ligands.
Major Products:
Oxidation: Higher oxidation state uranium compounds.
Reduction: Lower oxidation state uranium compounds.
Substitution: Uranyl carboxylates with different carboxylic acid ligands.
Scientific Research Applications
Uranyl acetate dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of uranyl acetate dihydrate involves its interaction with biological molecules. In electron microscopy, it binds to lipids and proteins, enhancing the contrast of the sample. The uranyl ion (UO₂²⁺) interacts with the electron-dense regions of the sample, making it visible under the electron microscope .
Comparison with Similar Compounds
Uranyl formate: Similar to uranyl acetate but with formate ligands.
Uranyl butyrate: Contains butyrate ligands instead of acetate.
Uranyl acrylate: Features acrylate ligands.
Uniqueness: Uranyl acetate dihydrate is unique due to its widespread use in electron microscopy and its specific interaction with biological molecules, providing high contrast in imaging. Its ease of preparation and handling also makes it a preferred choice in various applications .
Properties
Molecular Formula |
C4H10O7U |
|---|---|
Molecular Weight |
408.15 g/mol |
IUPAC Name |
acetic acid;dioxouranium;hydrate |
InChI |
InChI=1S/2C2H4O2.H2O.2O.U/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);1H2;;; |
InChI Key |
IUNHZBCYYDNCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.O=[U]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)
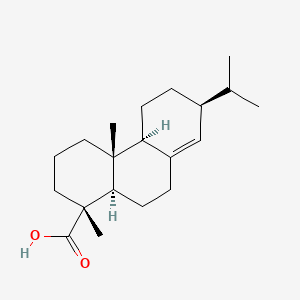
![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)
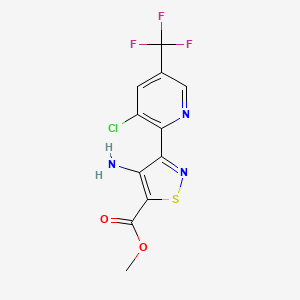

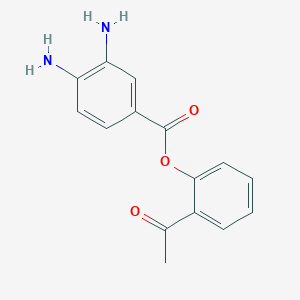

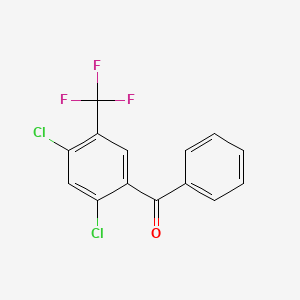
![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)

![azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15132380.png)
